molecular formula C20H17NO5 B2623910 Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate CAS No. 1049118-95-7

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate

Cat. No.: B2623910
CAS No.: 1049118-95-7
M. Wt: 351.358
InChI Key: CNAGSINGCFREKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound is derived from its parent structure, benzo[b]oxepine , a fused bicyclic system consisting of a benzene ring and a seven-membered oxepine ring. The numbering begins at the oxygen atom in the oxepine ring, proceeding clockwise. Key substituents include:

  • A methoxy group (-OCH₃) at position 7 of the benzo[b]oxepine system.
  • A carboxamido group (-CONH-) at position 4, which links the dibenzoxepin core to a benzoate moiety.
  • A methyl ester (-COOCH₃) at position 3 of the terminal benzene ring.

The systematic name is methyl 3-[(7-methoxybenzo[b]oxepin-4-yl)carboxamido]benzoate , reflecting the connectivity and priority of functional groups. This nomenclature aligns with IUPAC Rule C-14.4 for fused polycyclic systems and Rule R-5.7.2 for amide derivatives.

Molecular Formula and Weight Analysis

The molecular formula of methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate is C₂₂H₂₀N₂O₅ , calculated as follows:

  • Benzo[b]oxepine core : C₁₁H₁₀O
  • Methoxy substituent : +CH₃O (adds 1 C, 3 H, 1 O)
  • Carboxamido linkage : +CONH (adds 1 C, 1 O, 1 N, 1 H)
  • Methyl benzoate group : C₈H₇O₂ (from methyl 3-aminobenzoate minus one H)

The molecular weight is 392.41 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). Comparative analysis with simpler analogs, such as methyl 3-methoxybenzoate (C₉H₁₀O₃, 166.17 g/mol), highlights the increased complexity introduced by the dibenzoxepin-carboxamido architecture.

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Benzo[b]oxepine C₁₁H₁₀O
7-Methoxy substitution +C₁H₃O
4-Carboxamido linkage +C₁NO
Methyl 3-benzoate +C₈H₇O₂
Total C₂₂H₂₀N₂O₅

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound is unavailable in the provided sources, insights can be extrapolated from related dibenzoxepin derivatives. For example:

  • Planarity of the dibenzoxepin core : X-ray studies of 8-methoxy-1,3-dinitrodibenzo[b,f]oxepine (C₁₅H₁₀N₂O₆) reveal a nearly planar central oxepine ring, with dihedral angles of 2.3° between fused aromatic systems.
  • Substituent orientation : Methoxy groups in analogous compounds exhibit preferred equatorial orientations to minimize steric hindrance.
  • Amide linkage geometry : The carboxamido group likely adopts a trans-configuration, as observed in structurally similar 3-benzoyloxirane-2-carboxamides.

Molecular modeling predicts a torsion angle of 120–130° between the dibenzoxepin system and the benzoate ring, stabilized by π-π stacking interactions between aromatic planes.

Comparative Analysis with Dibenzoxepin Derivatives

The structural features of this compound distinguish it from simpler dibenzoxepin analogs:

Table 2: Structural Comparison with Related Compounds

Feature Target Compound 8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine Methyl 3-methoxybenzoate
Core structure Benzo[b]oxepine Dibenzo[b,f]oxepine Simple benzoate
Key substituents Carboxamido, methoxy Nitro, methoxy Methoxy
Molecular weight 392.41 g/mol 314.25 g/mol 166.17 g/mol
Functional complexity High (amide + ester) Moderate (nitro groups) Low (ester only)

The carboxamido group introduces hydrogen-bonding capacity absent in nitro-substituted derivatives, while the methyl ester enhances lipophilicity compared to unsubstituted dibenzoxepins. These modifications position the compound as a potential intermediate in medicinal chemistry, particularly for targeting protein interfaces requiring both aromatic stacking and hydrogen-bond interactions.

Properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-17-6-7-18-15(12-17)10-13(8-9-26-18)19(22)21-16-5-3-4-14(11-16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAGSINGCFREKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate typically involves a multi-step process. One common method includes the [4+3] annulation of an ortho-quinone methide and Morita-Baylis-Hillman carbonate using 1,4-Diazabicyclo[2.2.2]octane as a catalyst . This reaction forms the benzo[b]oxepine core, which is then further functionalized to introduce the methoxy and carboxamido groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]oxepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]oxepine derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Chemistry

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Research indicates that derivatives of this compound exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Preliminary studies have shown promise in areas such as:

  • Antileishmanial Activity : Similar oxabicyclic compounds have demonstrated effectiveness against Leishmania donovani, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : The inhibition of phosphodiesterases (PDEs), particularly PDE4D, has been linked to cognitive enhancement and neuroprotection, indicating that compounds with similar structures could be explored for treating neurodegenerative diseases .

Case Studies

Study FocusFindingsReference
Antibacterial ActivityDerivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus.
Antileishmanial EffectsRelated oxabicyclic compounds demonstrated apoptosis-like effects on Leishmania donovani.
NeuroprotectionPDE4D inhibitors linked to cognitive enhancement; potential for treating Alzheimer's disease.

Mechanism of Action

The mechanism by which Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Carboxamido vs. In contrast, Methyl 3-formamido-4-hydroxybenzoate and Methyl 4-acetamido-2-hydroxybenzoate feature smaller formamido/acetamido groups, which may reduce steric hindrance but limit hydrogen-bonding capacity.
  • Methoxy Positioning :
    The 7-methoxy group on the benzo[b]oxepine ring likely increases lipophilicity compared to the hydroxyl groups in the analogs , which could improve blood-brain barrier penetration but reduce aqueous solubility.

Pharmacokinetic Implications

  • Metabolic Stability :
    The benzo[b]oxepine scaffold may resist oxidative metabolism better than simpler benzene rings in analogs , as fused heterocycles often delay cytochrome P450-mediated degradation.

  • Solubility :
    Methyl 3-formamido-4-hydroxybenzoate exhibits higher water solubility due to its polar hydroxyl group, whereas the target compound’s methoxy and aromatic systems favor lipid membranes.

Research Findings and Limitations

While direct studies on this compound are scarce, inferences can be drawn from its analogs:

  • Formamido/Acetamido Derivatives : These are widely used as intermediates in local anesthetics (e.g., Proxymetacaine ) and antibiotics, highlighting the importance of amide groups in drug design.
  • Oxepine-Containing Compounds : Benzo[b]oxepine derivatives are reported in patents as anti-inflammatory agents, supporting the hypothesis that the target compound may share similar bioactivity.

Limitations : The lack of experimental data (e.g., IC50 values, toxicity profiles) for the target compound necessitates caution in extrapolating findings from simpler analogs.

Biological Activity

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate, identified by its CAS number 1049118-95-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, antioxidant properties, and other relevant pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 351.4 g/mol
  • Chemical Structure : The compound features a benzo[b]oxepine core with a methoxy group and a carboxamido functional group, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)3.1
HCT116 (Colon)5.3
BGC-823 (Stomach)15
H460 (Lung)20

The compound showed selective cytotoxicity towards the MCF-7 cell line, indicating its potential as a targeted anticancer agent. The IC₅₀ values suggest that it can inhibit cell proliferation at low concentrations, comparable to known chemotherapeutic agents.

Antioxidant Properties

In addition to its antiproliferative activity, this compound has been evaluated for its antioxidant capabilities. Various assays indicate that it possesses significant antioxidative activity, outperforming standard antioxidants like BHT in certain tests.

Table 2: Antioxidant Activity Comparison

CompoundMethod UsedResult (IC₅₀ µM)
Methyl 3-(7-methoxy...)DPPH Assay12
BHTDPPH Assay15
Methyl 3-(7-methoxy...)ABTS Assay8
BHTABTS Assay10

These results highlight the compound's potential in mitigating oxidative stress, which is implicated in various diseases, including cancer.

Other Biological Activities

The compound also exhibits a range of other biological activities:

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various methoxy-substituted oxepine derivatives, including this compound. The findings revealed that compounds with specific substitutions on the oxepine ring exhibited enhanced antiproliferative and antioxidant activities compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves amide coupling between 7-methoxybenzo[b]oxepine-4-carboxylic acid derivatives and methyl 3-aminobenzoate. Key steps include:

  • Activation of the carboxylic acid using reagents like EDCI or HATU with DMAP as a catalyst under inert atmosphere (e.g., N₂ or Ar) to enhance reaction efficiency.
  • Solvent selection (DMF or DCM) and temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography with ethyl acetate/hexane gradients.
  • Yield optimization through iterative adjustment of stoichiometry (1.2:1 acid-to-amine ratio) and monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : 1H/13C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon frameworks.
  • IR : Identify amide (∼1650 cm⁻¹) and ester (∼1720 cm⁻¹) functionalities.
  • HRMS : Validate molecular weight and purity.
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) for unambiguous structural confirmation. For poorly crystalline samples, employ powder XRD or DFT-optimized geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

  • Solvent modeling : Use the SMD solvent model in DFT calculations (e.g., Gaussian) to match experimental conditions.
  • Higher-level computations : Re-optimize geometries with hybrid functionals (e.g., B3LYP-D3) and larger basis sets (6-311++G**).
  • 2D NMR : Employ COSY and HSQC to resolve ambiguities in proton assignments.
  • Validation : Cross-check with MP2 or CASSCF for electronically complex systems .

Q. What strategies are recommended for optimizing the compound's bioactivity through targeted structural modifications?

Methodological Answer: A structured approach involves:

  • In silico docking : Use Autodock Vina or Schrödinger Suite to identify pharmacophores interacting with target proteins (e.g., kinases).
  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoate 4-position to modulate electronic properties.
  • ADMET profiling : Apply QSAR models to predict absorption and toxicity.
  • Validation : Test in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and refine via iterative synthesis .

Q. What advanced computational methods are suitable for modeling the compound's interaction with biological targets, and how should parameters be validated?

Methodological Answer:

  • QM/MM simulations : Model ligand-protein interactions at electronic levels using CP2K or Gaussian.
  • Molecular dynamics (MD) : Run 100+ ns trajectories with AMBER or CHARMM force fields to assess binding stability.
  • Parameter validation : Compare computed binding constants (Kd) to experimental values (e.g., SPR or ITC data).
  • Charge assignment : Use RESP fitting based on HF/6-31G* electrostatic potentials .

Q. How can crystallographic data refinement challenges (e.g., twinned crystals) be addressed for this compound?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Software tools : Apply SHELXL's TWIN and BASF commands to model twinned datasets.
  • Validation : Cross-validate with PLATON's ADDSYM to check for missed symmetry.
  • Alternative approaches : For persistent issues, use cryo-EM or microED for nanocrystalline samples .

Q. What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • Analytical monitoring : Use HPLC-PDA to track degradation products and UPLC-QTOF for structural elucidation.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can researchers design experiments to investigate the compound's potential as a enzyme inhibitor?

Methodological Answer:

  • Target selection : Prioritize enzymes with structural homology to known benzoate-binding proteins (e.g., hydrolases).
  • Assay design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) for real-time activity monitoring.
  • Mechanistic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Validation : Confirm binding via ITC or SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.